molecular formula C9H11NO3 B1330646 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol CAS No. 7464-97-3

2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol

Cat. No. B1330646
CAS RN: 7464-97-3
M. Wt: 181.19 g/mol
InChI Key: NFDJYUZZSPJWLV-UHFFFAOYSA-N
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Description

The compound "2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol" is not directly studied in the provided papers, but related compounds and structural analogs are discussed. For instance, the paper titled "2-[3-(7-Chloro-2-methoxy-10-[benzo(b)-1,5-naphthyridinyl]amino)propylamino]ethanol (ICR-372-OH)" examines a compound with a similar structural motif, specifically focusing on its crystal structure and mutagenic properties . Another study explores the asymmetric synthesis of related compounds, such as "2-amino-N-(benzyloxycarbonyl)-1-(2'-furyl)ethanol" and "2-amino-N-(tert-butoxycarbonyl)-1-(2'-furyl)ethanol," which share the aminoethanol moiety . These studies provide insights into the synthesis and properties of compounds that are structurally related to "2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol."

Synthesis Analysis

The synthesis of related compounds is discussed in the papers. For example, the asymmetric synthesis of 2-amino-N-(benzyloxycarbonyl)-1-(2'-furyl)ethanol is achieved through a five-step procedure, while a shorter two-step procedure is developed for its tert-butoxycarbonyl analog . These methods involve a Noyori reduction to install asymmetry, which could potentially be adapted for the synthesis of "2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol."

Molecular Structure Analysis

The molecular structure of a related compound, ICR-372-OH, is determined by X-ray diffraction, revealing a triclinic crystal system with specific cell dimensions and angles . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of related compounds with α-ketoacids and esters is explored in the synthesis of fluorescent dyes in the 1,4-benzoxazinone series . The reactions lead to various heterocyclic compounds, including benzoxazinones and benzoxazolines, as well as non-cyclic compounds like imines and amides. This demonstrates the versatility of amino phenol derivatives in chemical reactions, which could be relevant for "2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are not extensively discussed in the provided papers. However, the crystal structure analysis of ICR-372-OH provides some physical parameters such as density, which can be related to the compound's stability and solubility . Additionally, the antiamnestic and antihypoxic activities of 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives are evaluated, indicating potential pharmacological properties .

Scientific Research Applications

Applications in Lignin Acidolysis

Lignin Model Compound Studies 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol has similarities with compounds used in the study of lignin acidolysis. A study explored the acidolysis of lignin model compounds, revealing different reaction mechanisms based on the structure of these compounds. For instance, the presence of a γ-hydroxymethyl group significantly influenced the reaction pathway, showcasing the importance of structural components in the acidolysis of lignin models (Yokoyama, 2015).

Applications in Pharmacology and Material Science

Benzoxazole Derivatives Synthesis The compound's structural characteristics are akin to those involved in the synthesis of benzoxazole derivatives, which are significant in medicinal chemistry and material science. Microwave-assisted synthesis techniques have been utilized for creating diverse benzoxazole derivatives, emphasizing the compound's potential in pharmacological and material science applications (Özil & Menteşe, 2020).

Applications in Biochemical and Chemical Research

Rearrangement and Chemical Transformations The structure of 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol is analogous to beta-amino alcohols, which undergo rearrangement via aziridinium intermediates. This process, widely studied in biochemical and chemical research, opens avenues for the synthesis of various compounds, highlighting its significance in synthetic chemistry (Métro et al., 2010).

Proteinogenic α-Amino Acids Solubility Study The solubility of proteinogenic α-amino acids in different solvents, including ethanol, has been extensively reviewed. This research is crucial for understanding the crystallization processes and biochemical interactions involving amino acids, showcasing the broader application of the compound in biochemical research (Bowden et al., 2018).

Hydrogen Production from Bio-Ethanol 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol's structural similarities with ethanol bring attention to the use of bio-ethanol in hydrogen production. This process, crucial for sustainable energy solutions, emphasizes the importance of ethanol and its derivatives in renewable energy research (Ni, Leung & Leung, 2007).

properties

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDJYUZZSPJWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321973
Record name 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol

CAS RN

7464-97-3
Record name 7464-97-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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